molecular formula C16H18BrF3N6 B12264336 4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

Cat. No.: B12264336
M. Wt: 431.25 g/mol
InChI Key: MTHCNHRMXFANJM-UHFFFAOYSA-N
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Description

4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, a piperazine ring, and a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-bromo-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Piperazine Coupling: The pyridine intermediate is then coupled with piperazine under basic conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Dimethylpyrimidine Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.

    Substitution: The bromine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: Shares the pyridine ring with bromine and trifluoromethyl substituents.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Similar structure but with a chloro substituent and a different piperazine derivative.

Uniqueness

4-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H18BrF3N6

Molecular Weight

431.25 g/mol

IUPAC Name

4-[4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C16H18BrF3N6/c1-24(2)15-21-4-3-13(23-15)25-5-7-26(8-6-25)14-12(17)9-11(10-22-14)16(18,19)20/h3-4,9-10H,5-8H2,1-2H3

InChI Key

MTHCNHRMXFANJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Br

Origin of Product

United States

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